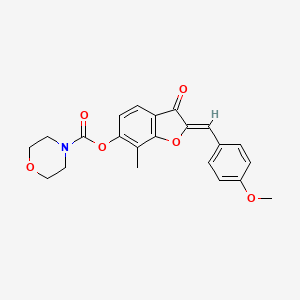
N-(4-(3-((6-乙基-5-氟吡嘧啶-4-基)氧基)吡咯啉-1-甲酰)苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)phenyl)acetamide” is a chemical compound with the molecular formula C19H21FN4O3 and a molecular weight of 372.4. It is related to pyrimidine derivatives, which are often used as building blocks in the preparation of bio-active compounds .
Chemical Reactions Analysis
The chemical reactions involving this compound aren’t clear from the available information. It’s likely that it participates in reactions typical of pyrimidine derivatives .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “N-(4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)phenyl)acetamide”:
Antibacterial Activity
This compound has shown potential in the development of new antibacterial agents. Its structure allows for modifications that can enhance its efficacy against various bacterial strains. Research has indicated that derivatives of similar compounds exhibit significant antibacterial properties, making it a promising candidate for further exploration in this field .
Antifungal Applications
The compound’s structural similarity to known antifungal agents suggests it could be effective in treating fungal infections. Its ability to inhibit the growth of fungi, particularly those resistant to existing treatments, makes it a valuable subject for antifungal drug development .
Anticancer Research
N-(4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)phenyl)acetamide has potential applications in cancer research. Its unique structure allows it to interact with cancer cell pathways, potentially inhibiting cell proliferation and inducing apoptosis. This makes it a candidate for developing new anticancer therapies .
Anti-inflammatory Properties
The compound may also possess anti-inflammatory properties. Its ability to modulate inflammatory pathways could be beneficial in treating chronic inflammatory diseases. Research into its effects on inflammation could lead to new treatments for conditions such as arthritis and inflammatory bowel disease .
Neuroprotective Effects
There is potential for this compound to be used in neuroprotective research. Its ability to cross the blood-brain barrier and interact with neural pathways suggests it could help protect against neurodegenerative diseases like Alzheimer’s and Parkinson’s. Studies could focus on its effects on neural cell survival and function .
Antiviral Applications
Given its structural properties, this compound could be explored for antiviral applications. It may inhibit viral replication or enhance the immune response to viral infections. This makes it a potential candidate for developing new antiviral drugs, particularly for viruses that are resistant to current treatments .
Drug Delivery Systems
Finally, the compound could be used in the development of novel drug delivery systems. Its chemical properties allow it to be modified for targeted delivery of therapeutic agents, improving the efficacy and reducing the side effects of treatments for various diseases .
These applications highlight the versatility and potential of N-(4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)phenyl)acetamide in scientific research. Each field offers unique opportunities for further investigation and development.
Design and Straightforward Synthesis of Novel N-substituted 6-Fluoro-3- (piperidin-4-yl)-1,2-benzoxazole Derivatives and Their Antibacterial Activity NOTE An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol Molecules | Free Full-Text | Synthesis of Novel 2-(Pyridin-2-yl … - MDPI
作用机制
未来方向
属性
IUPAC Name |
N-[4-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidine-1-carbonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O3/c1-3-16-17(20)18(22-11-21-16)27-15-8-9-24(10-15)19(26)13-4-6-14(7-5-13)23-12(2)25/h4-7,11,15H,3,8-10H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIKYGFODIAILC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=C(C=C3)NC(=O)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)phenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

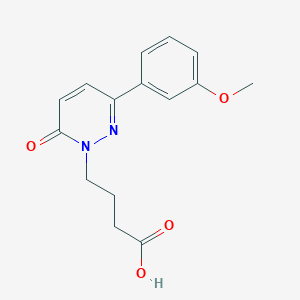
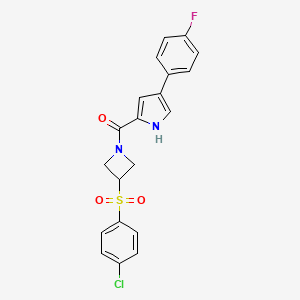

![N-(3-methylbutyl)-1-[4-(propionylamino)phenyl]cyclopropanecarboxamide](/img/structure/B2665406.png)
![2-[(4-Methoxyphenyl)amino]-2-methylpropanenitrile](/img/structure/B2665407.png)
![1-(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)-2-(4-methoxy-3-methylphenyl)ethanone](/img/structure/B2665408.png)
![2-(4-methylpiperidin-1-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2665409.png)
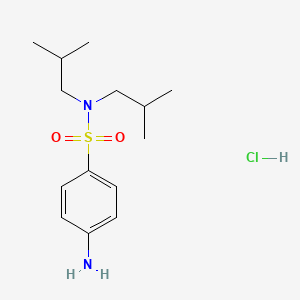

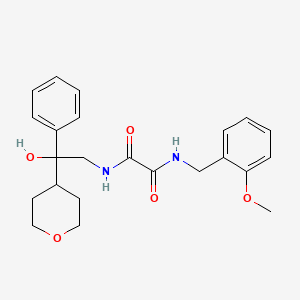

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methylbenzamide](/img/structure/B2665418.png)

